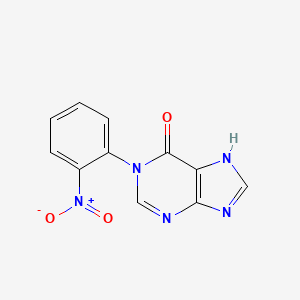

1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Description

Structure

3D Structure

Properties

CAS No. |

144106-37-6 |

|---|---|

Molecular Formula |

C11H7N5O3 |

Molecular Weight |

257.20 g/mol |

IUPAC Name |

1-(2-nitrophenyl)-7H-purin-6-one |

InChI |

InChI=1S/C11H7N5O3/c17-11-9-10(13-5-12-9)14-6-15(11)7-3-1-2-4-8(7)16(18)19/h1-6H,(H,12,13) |

InChI Key |

UMIRJXXJHQXPOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NC3=C(C2=O)NC=N3)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 1-(2-Nitrophenyl)-1H-purin-6(7H)-one Core Structure

The construction of the this compound core involves the formation of the purine (B94841) ring system with a specific N-aryl substitution pattern. A common and effective approach is the cyclization of appropriately substituted pyrimidine (B1678525) or imidazole (B134444) precursors. acs.org For N-1 substituted purines, a typical strategy involves reacting a 4,5-diaminopyrimidine (B145471) with a reagent that provides the final carbon for the imidazole ring, or by constructing the pyrimidine ring onto a pre-existing substituted imidazole. nih.gov

A plausible route for the title compound involves the condensation of a 4,5-diaminopyrimidin-6-one with a 2-nitrophenyl-containing one-carbon synthon, or more directly, the arylation of a purin-6-one derivative. However, direct alkylation or arylation of purines often leads to a mixture of N7 and N9 isomers, making regioselective synthesis a key challenge. nih.govacs.org

Achieving high yields in the synthesis of N-substituted purine analogues is critically dependent on the optimization of reaction parameters such as temperature, solvent, base, and catalyst. nih.gov Studies on analogous reactions, such as amide synthesis and cross-coupling reactions, demonstrate that even subtle changes can significantly impact the outcome. For instance, temperature increases can sometimes enhance yields in the absence of a catalyst, while the choice of base is often crucial. researchgate.net In one study, the use of NaH as a base resulted in the highest product yield (80%) compared to other bases like K2CO3. researchgate.net

Solvent-free conditions have also been shown to be effective, sometimes leading to yields as high as 98%. researchgate.net The optimization process typically involves a systematic screening of these variables, often using Design of Experiments (DoE) methodologies to efficiently identify the true optimal conditions rather than relying on one-factor-at-a-time (OFAT) approaches. nih.gov

Below is a hypothetical data table illustrating the optimization of a key synthetic step, such as a palladium-catalyzed cross-coupling reaction to form the N-phenyl bond, based on principles from related literature. researchgate.net

Table 1: Hypothetical Optimization of Reaction Conditions for N-Arylation

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)2 (5) | K2CO3 | Toluene | 100 | 35 |

| 2 | Pd2(dba)3 (2.5) | Cs2CO3 | Dioxane | 110 | 68 |

| 3 | PdCl2(dppf) (5) | K3PO4 | DMF | 120 | 75 |

| 4 | Pd2(dba)3 (2.5) | NaH | Dioxane | 110 | 82 |

| 5 | Pd2(dba)3 (2.5) | Cs2CO3 | Toluene | 110 | 71 |

A significant challenge in purine chemistry is controlling the site of substitution on the heterocyclic ring. Direct alkylation or arylation of purines typically yields mixtures of N-7 and N-9 isomers, and achieving substitution at the N-1 position is often non-trivial. nih.gov To overcome this, methods that offer high regioselectivity are essential.

One powerful strategy involves the use of N-trimethylsilylated purines, which can direct incoming electrophiles to specific nitrogen atoms under kinetically or thermodynamically controlled conditions. nih.gov For example, a method developed for the N-7 regioselective tert-butylation of 6-chloropurine (B14466) utilized a silylated purine intermediate with SnCl4 as a catalyst. nih.gov By carefully selecting the reaction conditions (e.g., catalyst, solvent, temperature), it is possible to favor one isomer over others. Another approach is to build the purine ring system through the cyclization of a pre-functionalized imidazole or pyrimidine, which locks in the desired regiochemistry from the start of the sequence. acs.org

Derivatization and Functionalization of this compound Analogues

Once the core structure is synthesized, derivatization is a key step to explore its chemical space and biological activity. Functionalization can occur at several positions: the purine ring, the phenyl ring, or the nitro group. The 6-chloro group in a precursor like 6-chloropurine is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution. acs.org

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov By systematically introducing different functional groups at various positions of the this compound scaffold, researchers can probe the interactions with biological targets.

For instance, the nitro group on the phenyl ring can be reduced to an amine, which can then be further modified (e.g., acylated, alkylated). Substituents can be added to the phenyl ring to explore electronic and steric effects. On the purine core, the oxygen at the C6 position can be replaced with sulfur or nitrogen-containing groups to generate a library of analogues. researchgate.net SAR analysis has shown that factors like the introduction of halogen atoms or bulky groups can contribute to improved biological activity in related heterocyclic systems. nih.gov

Table 2: Examples of Analogues for Structure-Activity Relationship (SAR) Studies

| Core Structure | Modification Site | Example Substituent | Rationale |

|---|---|---|---|

| This compound | Phenyl Ring | 4-Fluoro | Modulate electronic properties and metabolic stability |

| This compound | Purine C6 Position | -SH (Thione) | Alter hydrogen bonding capacity and geometry |

| This compound | Nitro Group | -NH2 (Amine) | Introduce a basic center for salt formation or further functionalization |

| This compound | Purine C8 Position | -CN (Cyano) | Act as a hydrogen bond acceptor; can be further converted |

To investigate the mechanism of action of bioactive molecules, chemical probes are invaluable tools. eubopen.org These are typically created by attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, to the parent molecule via a chemical linker. nih.gov The synthesis of such conjugates from the this compound scaffold would require introducing a functional group suitable for linker attachment, such as an amine, carboxylic acid, or alkyne.

For example, reducing the nitro group to an amine provides a convenient handle for conjugation. nih.gov This amine can be reacted with an activated ester of a linker-biotin construct to create a biotinylated probe. nih.gov Such probes can be used in affinity purification experiments to identify the cellular binding partners of the parent compound, thereby elucidating its biological target. nih.gov The design of the probe, particularly the length and nature of the linker, is critical to ensure that the probe retains the biological activity of the original molecule. nih.gov

Mechanistic Elucidation of Key Synthetic Reactions

The primary route to this compound involves the N-arylation of the purin-6(7H)-one (hypoxanthine) core. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The N-arylation of hypoxanthine (B114508) with an activated aryl halide, such as 1-fluoro-2-nitrobenzene (B31998), proceeds via a well-established SNAr mechanism. The reaction is characterized by the formation of a Meisenheimer complex, a key reaction intermediate.

The reaction commences with the nucleophilic attack of a deprotonated nitrogen atom of the purine ring on the electron-deficient aromatic ring of the nitrophenylating agent. The presence of the strongly electron-withdrawing nitro group in the ortho position is crucial for the activation of the aryl halide towards nucleophilic attack. This group helps to stabilize the developing negative charge in the transition state and the subsequent Meisenheimer intermediate.

Table 1: Key Intermediates and Transition States in the Synthesis of this compound

| Step | Description | Structure of Intermediate/Transition State |

| 1. Deprotonation | The purine-6(7H)-one is deprotonated by a base to generate a more nucleophilic purinate anion. | Purinate Anion |

| 2. Nucleophilic Attack | The purinate anion attacks the carbon atom bearing the leaving group on the 2-nitrophenyl ring. | Transition State 1 |

| 3. Formation of Meisenheimer Complex | A resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. The negative charge is delocalized over the aromatic ring and the nitro group. | Meisenheimer Complex |

| 4. Elimination of Leaving Group | The leaving group (e.g., fluoride) is expelled, and the aromaticity of the nitrophenyl ring is restored, leading to the final product. | Transition State 2 |

Computational studies on analogous SNAr reactions involving pyridine (B92270) derivatives have shown that the nitro group significantly lowers the energy barrier for the nucleophilic attack by stabilizing the transition state. This stabilization is a key factor in the feasibility of the synthesis of this compound.

The synthesis of this compound from achiral starting materials like hypoxanthine and 1-fluoro-2-nitrobenzene does not involve the formation of any new stereocenters. Therefore, the product is achiral, and stereochemical control is not a primary concern in this specific transformation.

However, if the synthesis were to be performed on a purine derivative that already possesses a chiral center, such as a nucleoside, the potential for diastereoselectivity would arise. In such cases, the stereochemistry of the existing chiral center could influence the facial selectivity of the N-arylation, potentially leading to a mixture of diastereomers. The control of such stereoselectivity would depend on factors like the nature of the chiral auxiliary, the reaction conditions, and the specific reagents used. For the synthesis of the title compound itself, these considerations are not applicable.

Solid-Phase Synthetic Approaches for this compound Libraries

Solid-phase synthesis offers a powerful platform for the generation of libraries of this compound derivatives, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. This methodology allows for the efficient and systematic variation of substituents on the purine and nitrophenyl rings.

A general strategy for the solid-phase synthesis of a this compound library would involve the immobilization of a purine scaffold onto a solid support, followed by the key N-arylation step and subsequent diversification.

Table 2: Proposed Solid-Phase Synthesis Strategy for a this compound Library

| Step | Description | Key Reagents and Conditions |

| 1. Resin Functionalization | A suitable solid support, such as a Wang or Rink amide resin, is functionalized with a linker that allows for the attachment of the purine core. | e.g., Loading of a protected 6-chloropurine derivative onto the resin. |

| 2. Immobilization of Purine Scaffold | The purine scaffold is attached to the resin via a stable linkage. | Displacement of the chloride at the 6-position of the purine with the linker's functional group. |

| 3. N-Arylation | The immobilized purine is N-arylated with a 2-nitrophenylating agent. This step can be diversified by using a variety of substituted nitrophenyl halides. | 1-Fluoro-2-nitrobenzene or other activated nitroaryl halides, a suitable base (e.g., DBU, K₂CO₃), and a polar aprotic solvent (e.g., DMF, NMP). |

| 4. Optional Diversification | Further modifications can be introduced at other positions of the purine ring if desired. | e.g., Suzuki or Sonogashira coupling at a pre-functionalized position. |

| 5. Cleavage from Resin | The final products are cleaved from the solid support. | Typically using a strong acid such as trifluoroacetic acid (TFA) with appropriate scavengers. |

| 6. Purification | The cleaved products are purified, often using high-performance liquid chromatography (HPLC). | Standard HPLC protocols. |

This solid-phase approach allows for the parallel synthesis of a large number of analogs, facilitating the rapid exploration of the chemical space around the this compound scaffold. The choice of resin, linker, and protecting groups is critical for the success of the synthesis and must be carefully optimized to ensure high yields and purities of the final compounds.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations, typically using methods like Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

A computational study on 1-(2-Nitrophenyl)-1H-purin-6(7H)-one would calculate the energies of these orbitals. The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, whereas a large gap indicates higher stability. researchgate.net

Hypothetical Data Table for FMO Analysis: This table illustrates the type of data a quantum chemical calculation would produce. The values are not real.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Indicates electron-donating ability |

| ELUMO | -2.1 | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 4.4 | Predicts chemical stability and reactivity |

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the molecule's surface. wolfram.comlibretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface. libretexts.orgsmu.edu ESP maps use a color spectrum to indicate charge regions: red typically signifies areas of negative potential (electron-rich, attractive to electrophiles), blue indicates positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. researchgate.netchemrxiv.org

For this compound, an ESP map would reveal the nucleophilic and electrophilic sites. One would expect to see negative potential (red) around the oxygen atom of the carbonyl group, the nitrogen atoms of the purine (B94841) ring, and the oxygen atoms of the nitro group. Positive potential (blue) would likely be found around the hydrogen atoms attached to the purine ring. This information is critical for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions, which are vital for molecular recognition and binding to biological macromolecules.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior and conformational preferences of a molecule. nih.gov

The flexibility of this compound is largely determined by the rotation around the single bond connecting the nitrophenyl ring to the purine core. A conformational analysis, often performed using molecular mechanics or quantum chemical methods, would identify the most stable three-dimensional arrangements (conformers) of the molecule. semanticscholar.orgmdpi.comresearchgate.net

Hypothetical Data Table for Rotational Barriers: This table illustrates the type of data a conformational analysis would produce. The values are not real.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.2 | Eclipsed (High Energy) |

| 45 | 0.0 | Skewed (Global Minimum) |

| 90 | 1.8 | Perpendicular (Local Minimum) |

| 180 | 6.0 | Eclipsed (High Energy) |

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these effects. nih.gov By simulating the molecule in an explicit solvent box (e.g., filled with water molecules), one can observe how solvent interactions affect conformational preferences. researchgate.net

For this compound, simulations in different solvents (e.g., water, ethanol, DMSO) would show whether polar or nonpolar environments stabilize different rotamers. Hydrogen bonding between the solvent and the polar groups of the molecule (like the carbonyl, nitro, and ring nitrogens) would be explicitly modeled, providing a realistic picture of its behavior in solution. researchgate.net

Tautomerism Studies via Computational Methods

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.govnih.gov The purine ring in this compound can exist in different tautomeric forms, depending on the position of the hydrogen atom on the nitrogen atoms (N7 vs. N9). The stability of these tautomers is crucial as it can dramatically alter the molecule's hydrogen bonding capabilities and, consequently, its biological activity.

Computational methods can accurately predict the relative energies and stabilities of different tautomers in both the gas phase and in solution. nih.govrsc.org By calculating the Gibbs free energy of each tautomer, researchers can determine their equilibrium populations. The calculations can also model the transition state for the interconversion, providing the activation energy and insight into the kinetics of the tautomerization process. nih.gov A study on this compound would clarify which tautomer (N7-H or N9-H) is predominant under different conditions.

Relative Stabilities of Tautomeric Forms

Without specific computational data for this compound, a quantitative comparison of its possible tautomeric forms is not possible. For purine systems, tautomerism is a key feature, with the proton potentially residing on different nitrogen atoms of the purine core. The substitution of a 2-nitrophenyl group at the N1 position is expected to influence the electron distribution within the purine ring system, which in turn would affect the relative energies of the different tautomers. A typical computational study would calculate the Gibbs free energies of all plausible tautomers to predict their relative populations at equilibrium.

Proton Transfer Pathways and Energetics

The pathways and energy barriers for proton transfer between tautomeric forms are critical for understanding the dynamic behavior of the molecule. Computational chemistry can map these pathways and identify the transition states connecting different tautomers. The activation energy for these transfers provides insight into the kinetic stability of each form. For a molecule like this compound, both intramolecular and solvent-assisted proton transfer mechanisms could be investigated. However, in the absence of specific studies, no data on these energetic aspects can be presented.

Advanced Mechanistic Studies in Biological Systems in Vitro and Non Clinical

Cellular Pathway Perturbation Analysis (In Vitro Models, Mechanistic Focus)

Cell Cycle Progression and Apoptosis Induction Studies

The purine (B94841) scaffold is a well-established pharmacophore in anticancer research, with many derivatives exhibiting capabilities to halt cell cycle progression and induce apoptosis. The presence of a nitrophenyl group can further enhance this activity. Studies on related nitrophenyl-containing heterocyclic compounds have shown they can induce significant cytotoxicity in cancer cell lines. For instance, certain 5,6,7,8-tetrahydro-isoquinolines bearing a 2-nitrophenyl group have been demonstrated to arrest the cell cycle and trigger apoptosis.

The pro-apoptotic activity of purine analogues often involves the activation of intrinsic apoptotic pathways. Research on 6,8,9 poly-substituted purine analogues has shown that active compounds induce cell death by apoptosis, confirmed by Annexin-V staining and the cleavage of initiator caspases. This process is frequently linked to the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, and the upregulation of tumor suppressor genes like p53. While direct studies on 1-(2-Nitrophenyl)-1H-purin-6(7H)-one are limited, the collective evidence from analogous structures suggests a strong potential for activity in this area. For example, treatment of Jurkat cells with certain purine derivatives led to a dose-dependent increase in both early and late-stage apoptotic cells.

Table 1: Effects of Related Purine and Nitrophenyl Derivatives on Cell Cycle and Apoptosis

| Compound Class | Cell Line(s) | Observed Effects | Reference(s) |

|---|---|---|---|

| 6,8,9 Poly-substituted Purines | Jurkat (T-cell leukemia) | Induction of apoptosis confirmed by Annexin-V staining; Caspase activation. | |

| 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoles | A549 (Lung), MCF7 (Breast) | Cell cycle arrest at G1/S or G2/M phase; Induction of necrotic cell death. | |

| Thiopurines | Colorectal Cancer Cells | Activation of the intrinsic apoptotic death pathway. |

Autophagy and Necrosis Pathway Elucidation

The interplay between different cell death pathways is a critical aspect of cellular response to chemical agents. Autophagy, a cellular recycling process, can have a dual role; it can act as a survival mechanism or contribute to cell death. In the context of purine analogue-induced toxicity, autophagy is often activated as a cell-protective mechanism. Studies on thiopurines have shown that inhibiting autophagy can sensitize cancer cells to drug-mediated cell death, suggesting that the autophagic response antagonizes the primary apoptotic mechanism.

Conversely, some nitrophenyl-containing compounds have been found to induce necrosis, a form of lytic, pro-inflammatory cell death. The pathway of cell death—be it apoptosis, autophagy-dependent death, or necrosis—can be influenced by the specific chemical structure, cell type, and the nature of the cellular stress induced. The role of this compound in these pathways remains to be explicitly defined, but it is plausible that it could modulate the delicate balance between these interconnected cellular processes.

Biomacromolecular Interactions (e.g., DNA, RNA, Protein Binding)

The biological effects of a compound are rooted in its physical interactions with cellular macromolecules. The purine structure of this compound makes it a candidate for interacting with a wide range of biological targets.

Protein Binding: Many purine derivatives function by inhibiting specific proteins, particularly kinases or enzymes involved in nucleotide metabolism. For example, researchers have identified purine derivatives that act as potent inhibitors of the human mutT homolog-1 (MTH1) protein, which is involved in preventing DNA damage. Other related compounds, such as 5‐(2‐Nitrophenyl)‐1‐aryl‐1H‐pyrazoles, have been designed as topoisomerase I/II inhibitors, enzymes critical for managing DNA topology during replication.

RNA Binding: RNA-protein interactions are fundamental to gene expression, and various methods exist to identify proteins that bind to specific RNAs. While less common than protein or DNA targeting, small molecules can influence these interactions. The purine ring, being a core component of RNA, could potentially allow the compound to interfere with RNA processing or function, though this area requires further investigation.

DNA Interactions: As an analogue of the natural purines adenine (B156593) and guanine (B1146940), the compound has the potential to act as an antimetabolite, interfering with DNA replication. This is a common mechanism for purine-based anticancer drugs.

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Biological Interactions

SAR studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure and evaluating the resulting biological activity, researchers can identify key molecular features responsible for its effects.

Design and Evaluation of SAR Libraries of this compound Derivatives

The development of SAR for purine-based compounds involves creating libraries with diverse substitutions at various positions on the purine ring and the attached phenyl group. For the purine core, substitutions at the C2, C6, and N9 positions are common synthetic strategies.

A study on 1H-purin-6(9H)-one derivatives revealed that the introduction of halogen atoms and a bulky bridging bond between the benzene (B151609) ring and a nitrogen atom could contribute to improved antitumor activity. Similarly, research into 6-substituted purine derivatives found that thioether-linked substituents were superior to oxygen or nitrogen isosteres for certain biological activities. The nature of the substituent on the phenyl ring is also critical. Electron-withdrawing groups, such as the nitro group in this compound, have been shown to increase the potency of related compounds.

Table 2: Representative SAR Findings for Purine Derivatives

| Parent Scaffold | Position of Modification | Favorable Substitutions for Activity | Reference(s) |

|---|---|---|---|

| 1H-Purin-6(9H)-one | Phenyl & Linker | Halogen atoms on phenyl ring; Bulky bridging group. | |

| 6-Substituted Purine | C6 | Thioether linkages; Electron-withdrawing groups on benzhydryl moiety. |

Correlation of Structural Motifs with Specific Biochemical Mechanisms

The ultimate goal of SAR is to connect specific structural features to precise mechanistic actions. For purine derivatives, this involves understanding how a particular substituent influences the compound's interaction with its biological target.

For example, in the development of MTH1 inhibitors, molecular docking and SAR analysis provided insights into the binding mode, allowing for the rational design of more potent compounds. Quantitative structure-activity relationship (QSAR) models can also be developed to predict the activity of new analogues. Such models use molecular descriptors—representing properties like hydrophobicity (SlogP), size, and electronic features—to build a mathematical relationship with biological activity (e.g., pIC50). For this compound, the ortho-nitro substitution on the N1-phenyl ring likely imposes a specific conformational constraint, influencing how the molecule fits into the binding pocket of a target protein. This fixed orientation, combined with the electronic properties of the nitro group, is a key determinant of its specific biochemical mechanism.

Applications in Chemical Biology and Materials Science

Development of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one as a Chemical Probe

Chemical probes are powerful tools for dissecting complex biological processes. The design of this compound lends itself to the creation of probes that can be controlled by light, offering spatiotemporal precision in their activity.

Fluorescent Labeling and Imaging Applications

The intrinsic fluorescence of purine (B94841) analogs provides a foundation for their use in cellular imaging. While purine bases themselves exhibit weak fluorescence in aqueous solutions at room temperature, chemical modifications can significantly enhance their quantum yields. For instance, substitution at the 2- and 6-positions of the purine ring has been shown to modulate fluorescence intensity, with 6-substituted purines often exhibiting stronger fluorescence than their 2-substituted counterparts. The fluorescence properties are also highly dependent on the nature of the substituent; groups that increase the degree of conjugation, such as anilino groups, can lead to higher fluorescence intensity and a shift to longer wavelengths. researchgate.net

However, the presence of a nitrophenyl group in this compound is likely to quench the intrinsic fluorescence of the purine core. Nitroaromatic compounds are well-known fluorescence quenchers. This property, while seemingly a drawback for direct imaging, can be ingeniously exploited in the design of "turn-on" fluorescent probes. For example, a probe could be designed to be non-fluorescent in its native state due to the quenching effect of the 2-nitrophenyl group. Upon a specific biological event, such as an enzymatic reaction that cleaves or modifies the nitrophenyl moiety, the quenching effect would be removed, leading to a "turn-on" of fluorescence and signaling the event.

Photoactivatable Derivatives for Spatiotemporal Control

The most promising application of the 1-(2-nitrophenyl) group in this compound is in the creation of photoactivatable derivatives, also known as "caged" compounds. The ortho-nitrobenzyl group and its derivatives are classic photolabile protecting groups used to temporarily inactivate a bioactive molecule. nih.govrsc.org Irradiation with UV light cleaves the bond connecting the caging group to the molecule of interest, releasing the active species with high spatial and temporal control. wiley-vch.de

The 1-(2-nitrophenyl)ethyl (NPE) caging group, a close relative of the substituent in the compound of interest, can be photolyzed at wavelengths of 360 nm or less. wiley-vch.de This process allows for the precise release of a target molecule at a desired time and location within a biological system, enabling the study of dynamic cellular processes. nih.gov In the context of this compound, the purine itself could be considered the "caged" molecule. Alternatively, the purine could serve as a scaffold to which other bioactive molecules are attached, with the 2-nitrophenyl group acting as the photo-trigger for their release.

Table 1: Properties of Common Photolabile Protecting Groups

| Caging Group | Typical Photolysis Wavelength | Key Features |

| 2-Nitrobenzyl (NB) | ≤ 360 nm | Widely used, well-characterized. nih.govrsc.org |

| 1-(2-Nitrophenyl)ethyl (NPE) | ≤ 360 nm | Similar properties to NB. wiley-vch.de |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~355 nm | Longer wavelength absorption. wiley-vch.de |

| Coumarin-based | Green light activatable | Red-shifted absorption. nih.gov |

| BODIPY-based | ~500 nm | Large extinction coefficient. nih.govnih.gov |

Integration into Supramolecular Assemblies and Functional Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to construct complex and functional materials from molecular building blocks. The structure of this compound, with its potential for hydrogen bonding and aromatic stacking, makes it an interesting candidate for the development of such materials.

Self-Assembly Behavior of this compound Derivatives

The purine core is capable of forming specific hydrogen bond patterns, famously exemplified by the Watson-Crick base pairing in DNA. This inherent recognition capability can be harnessed to direct the self-assembly of purine derivatives into well-defined supramolecular structures. The nitrophenyl group can also participate in intermolecular interactions, such as π-π stacking, which can further influence the self-assembly process. By modifying the purine or the nitrophenyl ring with additional functional groups, it may be possible to tune the self-assembly behavior to create a variety of nanostructures, such as fibers, gels, or vesicles.

Host-Guest Chemistry and Complex Formation

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. Purine derivatives have been shown to act as guests, forming stable complexes with host molecules like β-cyclodextrin. mdpi.com The formation of such complexes can alter the physicochemical properties of the purine derivative, such as its solubility or reactivity. The this compound molecule could potentially be encapsulated within a suitable host, which could protect it from the environment or control its release. This could be particularly useful in drug delivery applications or for the development of responsive materials.

Role in Biosensing and Advanced Analytical Method Development

The specific recognition properties of the purine base and the electrochemical and photophysical characteristics of the nitrophenyl group can be combined to develop novel biosensors and analytical methods.

Purine analogs are electrochemically active, and their oxidation can be detected at the surface of an electrode. nih.gov This property has been utilized to develop electrochemical sensors for purine antimetabolites and to study DNA degradation. nih.gov The presence of the reducible nitro group on the phenyl ring of this compound provides an additional electrochemical handle. A biosensor could be designed where the binding of a target analyte to the purine moiety influences the electrochemical behavior of the nitro group, providing a measurable signal.

Furthermore, while the nitrophenyl group often quenches fluorescence, this can be advantageous in certain sensing schemes. For instance, a sensor could be developed based on fluorescence resonance energy transfer (FRET), where the nitrophenyl-purine acts as an acceptor or quencher. Binding of an analyte could disrupt the FRET process, leading to a change in the fluorescence signal. Biosensors for p-nitrophenol itself have been developed based on the fluorescence quenching of coumarin (B35378) derivatives, demonstrating the feasibility of this approach. nih.gov

Electrochemical Sensor Design

There is currently no published research describing the application of this compound in the development of electrochemical sensors. The scientific literature on electrochemical purine sensors primarily details the use of other purine compounds, such as guanine (B1146940) and adenine (B156593), and their derivatives. These sensors often rely on the electrochemical oxidation of the purine ring, a property that has not been characterized for this compound in a sensor context.

Optical Biosensors Based on Purine Recognition

Similarly, a thorough review of the literature indicates that this compound has not been utilized in the construction of optical biosensors. The design of optical biosensors for purine recognition typically involves molecules that exhibit a change in fluorescence or absorbance upon binding to the target purine. There are no studies available that describe such properties for this compound.

Advanced Spectroscopic and Structural Elucidation Methods

High-Resolution X-ray Crystallography

X-ray crystallography provides unparalleled insight into the precise spatial arrangement of atoms within a crystalline solid, offering definitive proof of molecular structure, conformation, and intermolecular interactions.

Crystal Structure Determination of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one and its Derivatives

While a specific crystal structure for "this compound" is not publicly available in the Cambridge Structural Database (CSD), the principles of X-ray diffraction can be applied to predict its likely solid-state conformation. The determination of the crystal structure would involve growing a single, high-quality crystal of the compound, which is often a meticulous process of screening various solvents and crystallization conditions.

Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the precise coordinates of each atom are determined.

For N-aryl substituted heterocyclic compounds, such as N-arylsulfonyl derivatives of cytisine, X-ray crystallography has been instrumental in defining the relative orientation of the aromatic ring to the heterocyclic core. In the case of "this compound", key structural parameters to be determined would include:

The dihedral angle between the purine (B94841) ring system and the 2-nitrophenyl group.

The planarity of the purine and phenyl rings.

Intramolecular and intermolecular hydrogen bonding patterns, particularly involving the purine N-H and C=O groups, and the nitro group oxygen atoms.

Crystal packing arrangements, which can reveal pi-stacking interactions between aromatic rings.

Such data is crucial for understanding the molecule's steric and electronic properties, which in turn influence its biological activity and physical characteristics.

Co-crystallization with Biomacromolecules or Synthetic Hosts for Interaction Analysis

Co-crystallization is a powerful technique used to study the non-covalent interactions between a small molecule and a host, which can be a biological macromolecule like a protein or DNA, or a synthetic host such as a cyclodextrin (B1172386). This method can provide a detailed snapshot of the binding mode and specific interactions at the atomic level.

Co-crystallization with Biomacromolecules: The purine scaffold is a common motif in molecules that interact with biological targets. Co-crystallization of "this compound" with a target protein or a DNA duplex could reveal:

The specific binding pocket or groove where the molecule resides.

Key hydrogen bonds between the purine's functional groups (e.g., the N7-H, the C6-carbonyl, and the nitrophenyl group) and amino acid residues or nucleotide bases.

Hydrophobic interactions between the aromatic rings and nonpolar regions of the biomacromolecule.

Any conformational changes induced in the biomacromolecule upon binding.

The process typically involves mixing the purified biomacromolecule and the small molecule in a solution from which crystals are grown. The resulting co-crystal is then analyzed by X-ray diffraction to determine the three-dimensional structure of the complex.

Co-crystallization with Synthetic Hosts: Synthetic hosts, like cyclodextrins, are often used to encapsulate guest molecules, which can alter their physical properties such as solubility. Co-crystallization of "this compound" with a cyclodextrin could be explored to understand inclusion complex formation. The crystal structure of such a complex would show how the nitrophenyl-purine molecule fits within the cyclodextrin cavity and the nature of the host-guest interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is an indispensable tool for studying the structure, dynamics, and environment of molecules in solution. Advanced NMR techniques provide detailed information that complements the static picture offered by X-ray crystallography.

Dynamic NMR for Conformational Exchange and Rotational Dynamics

The bond connecting the purine N1 atom to the 2-nitrophenyl ring is not freely rotating due to steric hindrance between the ortho-nitro group and the purine ring. This restricted rotation gives rise to atropisomerism, where different rotational conformers can exist and interconvert. Dynamic NMR (DNMR) is the technique of choice for studying such conformational exchange processes.

By recording NMR spectra at different temperatures, the rate of rotation around the N-Caryl bond can be determined. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at high temperatures.

From the coalescence temperature and the chemical shift difference between the signals of the two conformers at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides a quantitative measure of the steric hindrance to rotation. For related N-aryl heterocyclic systems, these barriers are often in a range that is readily studied by DNMR.

Table 1: Representative Rotational Barriers in N-Aryl Systems Studied by Dynamic NMR

| Compound Class | Rotational Barrier (ΔG‡) [kJ/mol] |

| N-Aryl-imides | 40-80 |

| N-Aryl-amides | 60-90 |

| N-Aryl-azoles | 50-100 |

Note: The values presented are general ranges for the indicated classes of compounds and can vary significantly based on the specific substitution patterns.

For "this compound", the presence of the ortho-nitro group is expected to create a significant barrier to rotation, which could be quantified using DNMR techniques.

NMR for Tautomeric Equilibrium Determination

Purine derivatives can exist in different tautomeric forms, which involve the migration of a proton between different nitrogen atoms in the heterocyclic ring. researchgate.net For "this compound", the labile proton can potentially reside on N7 or N9 of the imidazole (B134444) ring, leading to the N7-H and N9-H tautomers, in addition to the predominant N1-substituted form. The position of this tautomeric equilibrium can be influenced by factors such as the nature of substituents and the solvent. nih.govmdpi.com

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is a powerful tool for investigating tautomeric equilibria in solution. acs.org

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the purine ring are sensitive to the location of the proton. By comparing the observed chemical shifts with those of model compounds where the proton is fixed in one position (e.g., by N-methylation), the predominant tautomer can be identified. In cases of fast exchange between tautomers, averaged chemical shifts are observed, and the equilibrium constant can be estimated if the chemical shifts of the individual tautomers are known or can be reliably calculated.

¹⁵N NMR: Nitrogen chemical shifts are particularly sensitive to the protonation state of the nitrogen atom. nih.gov A protonated nitrogen atom typically resonates at a significantly different frequency compared to an unprotonated one. Therefore, ¹⁵N NMR can provide direct evidence for the location of the mobile proton. Low-temperature NMR studies can sometimes "freeze out" the tautomeric exchange, allowing for the direct observation and quantification of individual tautomers. nih.gov

The solvent can have a profound effect on the tautomeric equilibrium by differentially solvating the different tautomers. mdpi.com Studies in various solvents of differing polarity and hydrogen-bonding capabilities can provide insights into the relative stabilities of the tautomers. Computational studies often complement experimental NMR data to provide a more complete understanding of the energetic landscape of the tautomeric forms. nih.gov

Ligand-Macromolecule Interaction Mapping by NMR Titration

Nuclear Magnetic Resonance (NMR) titration is a powerful technique for investigating the interactions between a small molecule ligand, such as this compound, and a biological macromolecule, typically a protein. nih.govresearchgate.net This method provides atomic-level information about the binding interface, binding affinity, and conformational changes upon complex formation. koreascience.kr

The most common approach involves acquiring a two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectrum of an isotope-labeled (e.g., ¹⁵N) protein in the absence of the ligand. koreascience.kr Subsequently, increasing amounts of unlabeled this compound are added to the protein sample, and an HSQC spectrum is recorded at each titration point.

Binding of the ligand to the protein induces changes in the local chemical environment of the amino acid residues at or near the binding site. These changes are observed as perturbations in the chemical shifts of the corresponding peaks in the HSQC spectrum, a phenomenon known as Chemical Shift Perturbation (CSP). koreascience.krmdpi.com By mapping the residues that exhibit significant CSPs onto the protein's structure, the ligand's binding site can be precisely identified. koreascience.kr

Furthermore, by plotting the magnitude of the chemical shift changes against the molar ratio of the ligand to the protein, a binding isotherm can be generated. Fitting this curve allows for the determination of the dissociation constant (Kd), which quantifies the binding affinity. nih.govkoreascience.kr The nature of the spectral changes—specifically, whether peaks move continuously (fast exchange) or disappear and reappear at new positions (slow exchange)—also provides insights into the kinetics of the binding event. nih.gov

Interactive Table: Hypothetical NMR Titration Data This table illustrates typical chemical shift perturbation data for selected amide residues of a target protein upon titration with this compound.

| Residue | Initial Chemical Shift (¹H, ¹⁵N ppm) | Final Chemical Shift (¹H, ¹⁵N ppm) | Combined Chemical Shift Perturbation (Δδ, ppm) | Location |

| Gly-25 | (8.31, 118.2) | (8.45, 118.9) | 0.38 | Binding Pocket |

| Val-27 | (7.98, 121.5) | (8.01, 121.6) | 0.05 | Near Binding Pocket |

| Lys-48 | (8.72, 120.1) | (8.99, 121.3) | 0.66 | Binding Pocket |

| Ser-94 | (8.15, 115.4) | (8.15, 115.4) | 0.00 | Distant from Pocket |

| Ala-95 | (7.60, 123.0) | (7.61, 123.0) | 0.01 | Distant from Pocket |

Note: The combined chemical shift perturbation is calculated using the formula: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ], where α is a scaling factor.

Mass Spectrometry for Reaction Monitoring and Complex Characterization

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound. It provides crucial information on the compound's molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the mass of a molecule with extremely high accuracy, typically within a few parts per million (ppm). This precision allows for the unambiguous confirmation of the elemental composition of this compound. By comparing the experimentally measured accurate mass to the theoretical mass calculated from the atomic masses of the constituent isotopes, the molecular formula can be confidently assigned.

For this compound, the molecular formula is C₁₁H₇N₅O₃. HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would measure the mass of the protonated molecule, [M+H]⁺.

Interactive Table: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₁₁H₇N₅O₃ |

| Species | [M+H]⁺ |

| Theoretical Exact Mass | 270.06216 |

| Example Experimental Mass | 270.0625 |

| Mass Difference | +0.00034 |

| Error (ppm) | 1.26 |

A low ppm error provides high confidence in the assigned molecular formula.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique used to elucidate the structure of a molecule by inducing its fragmentation in the gas phase. youtube.com In a typical MS/MS experiment, the intact molecular ion (the precursor ion) of this compound is selected and then subjected to Collision-Induced Dissociation (CID). nih.gov The resulting fragment ions (product ions) are then mass-analyzed, producing a fragmentation spectrum.

The analysis of these fragments provides a molecular fingerprint and allows for the deduction of the compound's structural connectivity. Plausible fragmentation pathways for this compound would involve the cleavage of the most labile bonds. Key fragmentation events would likely include:

Loss of the nitro group (NO₂) as a neutral loss of 46 Da.

Cleavage of the C-N bond connecting the nitrophenyl ring and the purine core.

Characteristic fragmentation of the purine ring system.

Interactive Table: Predicted MS/MS Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

| 270.06 | 224.06 | 46 | [M+H - NO₂]⁺ |

| 270.06 | 149.04 | 121 | [Purinone+H]⁺ (from cleavage of inter-ring C-N bond) |

| 270.06 | 122.04 | 148 | [Nitrophenyl]⁺ (from cleavage of inter-ring C-N bond) |

| 149.04 | 121.04 | 28 | [Purinone+H - CO]⁺ |

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure, functional groups, and intermolecular interactions, such as hydrogen bonding, within this compound.

FTIR spectroscopy is particularly sensitive to vibrations that cause a change in the molecular dipole moment. This makes it an excellent tool for probing polar functional groups involved in hydrogen bonding. fu-berlin.de The purine core of the molecule contains N-H (donor) and C=O (acceptor) groups, which can participate in intermolecular hydrogen bonding in the solid state or with solvent molecules. The formation of hydrogen bonds typically leads to a red-shift (lower frequency) and broadening of the stretching bands of the involved groups (e.g., ν(N-H) and ν(C=O)).

Interactive Table: Characteristic Vibrational Modes

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Change upon H-Bonding (FTIR) | Use in Conformational Analysis (Raman) |

| N-H (Amide) | Stretching (ν) | 3100 - 3300 | Broadening and shift to lower frequency | Less sensitive |

| C=O (Amide) | Stretching (ν) | 1650 - 1700 | Shift to lower frequency | Can be sensitive to electronic conjugation changes with conformation |

| NO₂ | Asymmetric Stretch (νₐₛ) | 1500 - 1560 | Minor shifts with environment | Sensitive to orientation of the nitro group |

| C=N/C=C (Rings) | Stretching (ν) | 1450 - 1600 | Minor shifts | Sensitive to inter-ring dihedral angle and conjugation |

Future Directions and Emerging Research Opportunities

Development of Advanced Computational Models for Purine (B94841) Systems

The future of understanding and predicting the behavior of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one heavily relies on the advancement of computational models. For purine systems in general, computational methods are crucial for estimating key properties like pKa, which provides vital information about the ionic and neutral forms of the compound under various conditions. Techniques such as quantitative structure-property relationship (QSPR) analysis, semi-empirical quantum chemical methods, and density functional theory (DFT) have been effectively used to study purine derivatives.

Future research could focus on developing highly specific computational models tailored to nitrophenyl-substituted purines. These models would aim to:

Predict Tautomeric Stability: First-principles electronic structure studies can determine the most stable tautomeric forms of purine derivatives in different environments (gas phase, solution, and crystal), which is fundamental for understanding their biological activity.

Simulate Molecular Dynamics: Molecular dynamics simulations can elucidate the stability of the binding of such compounds to biological targets, such as enzymes or receptors.

Elucidate Reaction Mechanisms: Advanced computational tools can map out the intricate mechanisms of action, including the inhibition of enzymes critical for DNA synthesis.

The development of these sophisticated models will be instrumental in accelerating the virtual screening and rational design of novel analogues based on the this compound scaffold.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design. These technologies offer the potential to navigate the vast chemical space and design novel molecules with optimized properties. For a compound like this compound, the integration of AI and ML can open up several exciting research opportunities.

De Novo Molecular Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of purine analogues to design novel molecules with desired properties, such as enhanced bioactivity or improved solubility.

Predictive Modeling: Machine learning algorithms can be employed to build models that predict various molecular properties, including bioactivity, toxicity, and pharmacokinetic profiles, thereby accelerating the identification of promising drug candidates.

Synthesis Prediction: AI tools can assist in planning the synthetic routes for novel derivatives of this compound, making the process more efficient and cost-effective.

The synergy between AI and traditional computational chemistry will undoubtedly be a driving force in unlocking the full potential of this class of compounds.

Exploration of Novel Photophysical Properties and Applications

The presence of a nitrophenyl group attached to a purine core suggests that this compound may possess interesting photophysical properties. The photochemistry of purine components of nucleic acids has been a subject of study, revealing their behavior upon exposure to light. The nitrophenyl moiety is a well-known chromophore and can influence the electronic transitions within the molecule.

Future research in this area could investigate:

Fluorescence and Phosphorescence: A detailed study of the emission spectra of this compound could reveal fluorescent or phosphorescent properties, which could be harnessed for applications in cellular imaging or as molecular probes.

Photostability and Photoreactivity: Understanding the stability of the compound under UV/Vis irradiation is crucial for any potential application in photomedicine. Furthermore, its photoreactivity could be explored for targeted therapies.

Energy Transfer Mechanisms: Investigating the potential for intramolecular or intermolecular energy transfer could lead to the development of novel photosensitizers for photodynamic therapy or other light-based technologies.

The exploration of these photophysical properties could uncover applications for this compound beyond the traditional scope of purine analogues.

Unexplored Mechanistic Pathways in Non-Mammalian Biological Systems

While purine analogues are well-known for their effects in mammalian systems, particularly in cancer therapy, their mechanisms of action in non-mammalian systems remain a relatively underexplored frontier. Purine analogues have shown promise as antimicrobial and antiparasitic agents. For instance, some purine derivatives have demonstrated activity against species of Leishmania.

Future research on this compound could focus on:

Antimicrobial Activity: Screening the compound against a panel of bacteria and fungi could identify potential antimicrobial properties. Subsequent mechanistic studies would aim to uncover the specific cellular targets and pathways affected.

Antiparasitic Potential: Investigating the efficacy of the compound against various parasites, such as those responsible for malaria or leishmaniasis, could lead to the development of new therapeutic agents.

Riboswitch Interactions: In some bacteria, purine-binding riboswitches regulate gene expression. Exploring whether this compound can interact with these RNA elements could be a novel approach to developing antibiotics.

Unraveling the mechanistic pathways of this compound in non-mammalian systems could address the urgent need for new antimicrobial and antiparasitic drugs.

Q & A

Q. What synthetic routes are available for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on purine precursors. For example, analogs like 1,3,7-trimethyl-2-(2-nitrophenyl)-2H-purin-6-one are synthesized by introducing substituents (e.g., nitro groups) to purine scaffolds under controlled conditions. Cyclization using agents like polyphosphoric acid (PPA) or phosphoryl chloride is critical for ring closure . Optimization involves adjusting reaction temperatures (e.g., 80–100°C), solvent polarity (DMSO or DMF), and stoichiometric ratios of reagents. Yield improvements (typically 45–88% for related purinones) are achieved by monitoring intermediates via TLC and quenching side reactions .

Q. What spectroscopic and analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Characteristic peaks for aromatic protons (δ 7.4–8.1 ppm) confirm the 2-nitrophenyl group, while purine ring protons appear as singlet or multiplet signals (δ 10.5–12.9 ppm for NH groups) .

- HRMS : Validates molecular weight (e.g., [M + H]+ or [M - H]- ions) with mass accuracy <5 ppm .

- IR Spectroscopy : Bands near 1520–1350 cm⁻¹ indicate nitro (NO₂) stretching vibrations .

- HPLC-PDA : Purity >98% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the 2-nitrophenyl substituent influence the electronic properties and reactivity of the purinone core?

- Methodological Answer : The electron-withdrawing nitro group reduces electron density on the purine ring, enhancing electrophilic substitution reactivity at specific positions. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict sites for functionalization. Experimentally, Hammett substituent constants (σ ≈ 1.27 for -NO₂) correlate with reaction rates in nucleophilic aromatic substitution or cycloaddition reactions .

Q. What are the potential biological targets of this compound, based on structural analogs?

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?

- Methodological Answer : Contradictions arise from tautomerism (e.g., 7H vs. 9H purinone forms) or solvent effects. Strategies include:

- Variable-temperature NMR : Resolve tautomeric equilibria by observing peak splitting at low temperatures (−40°C) .

- Deuterium exchange : Identify exchangeable protons (e.g., NH groups) using D₂O .

- COSY/NOESY : Assign overlapping signals through spin-spin coupling and spatial correlations .

Q. What strategies mitigate instability of this compound under acidic or basic conditions?

- Methodological Answer :

- pH-controlled storage : Maintain neutral conditions (pH 6–8) to prevent nitro group reduction or ring hydrolysis .

- Lyophilization : Stabilize the compound by removing water, which accelerates degradation .

- Protective groups : Introduce tert-butoxycarbonyl (Boc) groups at reactive NH sites during synthesis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.